![molecular formula C18H21ClN2O2S B2588269 4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-30-3](/img/structure/B2588269.png)
4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTB has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of related compounds often involves complex chemical reactions. For example, the synthesis of N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide acetonitrile solvate involves the fusion of a morpholinone ring to a benzene ring, which is then linked to a 4-(methylsulfonyl)-2-nitrobenzamide system, demonstrating the intricate nature of synthesizing benzamide derivatives (Huai‐Lin Pang et al., 2006).
- Another example is the synthesis and characterization of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide, which was synthesized by condensation of specific isocyanato benzene with morpholino-1H-indazol-3-amine. The compound exhibited inhibitory capacity against the proliferation of cancer cell lines, showcasing the potential therapeutic applications of such compounds (X. Ji et al., 2018).
Potential Applications
- The structural and molecular characterization of compounds similar to 4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide reveals potential applications in fields such as cancer research. For instance, compounds with similar structures have shown distinct inhibitory capacities against the proliferation of certain cancer cell lines, indicating their potential as therapeutic agents (X. Ji et al., 2018).
- Additionally, the synthesis of related compounds like thiophenylhydrazonoacetates and their derivatives for heterocyclic synthesis indicates a broad interest in utilizing such chemical structures for creating new molecules with potentially useful properties, including antimicrobial or anticancer activities (R. Mohareb et al., 2004).
properties
IUPAC Name |
4-chloro-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-13(20-18(22)14-4-6-15(19)7-5-14)17(16-3-2-12-24-16)21-8-10-23-11-9-21/h2-7,12-13,17H,8-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHPMOHBGCPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.